molecular formula C10H14N2 B15427890 4-(1-Methylpyrrolidin-3-yl)pyridine CAS No. 92118-23-5

4-(1-Methylpyrrolidin-3-yl)pyridine

Cat. No.: B15427890
CAS No.: 92118-23-5
M. Wt: 162.23 g/mol
InChI Key: IIOIXXVCPOKENC-UHFFFAOYSA-N
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Description

4-(1-Methylpyrrolidin-3-yl)pyridine, with the molecular formula C10H14N2, is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research due to its structural features. The molecule consists of a pyridine ring linked to a 1-methylpyrrolidine ring, a structural motif present in a variety of biologically active molecules. This scaffold is recognized for its potential as a building block in the design of novel therapeutics, particularly for central nervous system (CNS) targets. Compounds featuring substituted pyrrolidines attached to nitrogen-containing heterocycles like pyrimidines have been successfully developed as potent and selective inhibitors of phosphodiesterases (PDEs), which are key targets for cognitive disorders . For instance, the strategic incorporation of a pyrrolidine ring has been crucial for achieving selectivity in potent PDE9A inhibitors, which work by elevating central cGMP levels and have shown procognitive activity in preclinical models . As a high-purity chemical intermediate, this compound is valuable for synthesizing and optimizing new chemical entities for structure-activity relationship (SAR) studies. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92118-23-5

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

4-(1-methylpyrrolidin-3-yl)pyridine

InChI

InChI=1S/C10H14N2/c1-12-7-4-10(8-12)9-2-5-11-6-3-9/h2-3,5-6,10H,4,7-8H2,1H3

InChI Key

IIOIXXVCPOKENC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)C2=CC=NC=C2

Origin of Product

United States

The Significance of Pyridine Pyrrolidine Scaffolds in Chemical Biology and Medicinal Chemistry Research

The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a cornerstone in drug discovery and development. nih.govebi.ac.uknih.gov Its presence is noted in a multitude of FDA-approved drugs, where it often serves as a key pharmacophore, influencing the compound's pharmacokinetic and pharmacodynamic properties. nih.govnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets. nih.gov

Similarly, the pyrrolidine (B122466) ring, a saturated five-membered nitrogen heterocycle, is a prevalent feature in many biologically active compounds and approved pharmaceuticals. nih.gov Its three-dimensional, non-planar structure allows for a more comprehensive exploration of the pharmacophore space compared to its aromatic counterpart, pyrrole. nih.gov The stereochemistry of the pyrrolidine ring is also a critical determinant of biological activity, as different stereoisomers can exhibit distinct binding affinities and functional effects at protein targets. nih.gov

The combination of these two scaffolds in a single molecule, as seen in the pyridine-pyrrolidine motif, has given rise to a rich area of medicinal chemistry research. The most prominent example is nicotine (B1678760), or 3-(1-Methylpyrrolidin-2-yl)pyridine, a potent agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). organic-chemistry.orgnih.gov The vast body of research on nicotine and its analogues has established the pyridine-pyrrolidine framework as a critical pharmacophore for interacting with nAChRs, which are implicated in a wide range of neurological processes and diseases. osaka-u.ac.jp

Overview of the Current Academic Research Landscape for 4 1 Methylpyrrolidin 3 Yl Pyridine

The research that does exist on related compounds offers some predictive insights. For instance, studies on various isomers and derivatives of nicotine (B1678760) have demonstrated that the substitution pattern on both the pyridine (B92270) and pyrrolidine (B122466) rings is critical for receptor affinity and selectivity. A "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine highlighted that the position of the methyl group significantly influences its interaction with different nAChR subtypes. osaka-u.ac.jp This suggests that the 4-substituted pyridine isomer, 4-(1-Methylpyrrolidin-3-yl)pyridine, would likely exhibit a pharmacological profile distinct from that of nicotine.

Aims and Scope of the Comprehensive Research Outline

Established Synthetic Routes for the Pyrrolidinylpyridine Core

The construction of the 4-(pyrrolidin-3-yl)pyridine (B139659) scaffold, which is subsequently N-methylated to yield the target compound, can be approached through several fundamental organic chemistry transformations. These routes focus on the formation of the crucial carbon-carbon or carbon-nitrogen bond that links the pyridine (B92270) and pyrrolidine (B122466) rings.

Nucleophilic Substitution Reactions in Pyridine Derivatization

One of the most direct conceptual approaches to forming the C-N or C-C bond between the two heterocyclic rings is through nucleophilic substitution. The pyridine ring, particularly when substituted with a leaving group at the 4-position, is susceptible to attack by nucleophiles.

A plausible synthetic route involves the reaction of a 4-halopyridine with a suitable pyrrolidine-based nucleophile. For instance, reacting 4-chloropyridine (B1293800) hydrochloride with a protected 3-aminopyrrolidine, such as tert-butyl 3-aminopyrrolidine-1-carboxylate, under basic conditions could furnish the protected 4-(pyrrolidin-3-yl)pyridine. Subsequent deprotection and reductive amination with formaldehyde (B43269) would yield the final product. The direct synthesis of N-substituted 3-amino-4-halopyridines can be challenging, but protocols using acid-mediated deprotection/alkylation have been developed for similar systems. whiterose.ac.uk

Alternatively, a nucleophilic aromatic substitution of hydrogen (SNH) offers a more atom-economical approach. Methodologies for the C4-selective amination of pyridines have been developed, proceeding through 4-pyridyl pyridinium (B92312) salt intermediates that react with amines. nih.gov Adapting this for a pyrrolidine-based amine could provide a direct route to the core structure.

Table 1: Hypothetical Nucleophilic Substitution Approach

Starting Material 1 Starting Material 2 Key Reagents Product Intermediate
4-Chloropyridine tert-Butyl 3-aminopyrrolidine-1-carboxylate Base (e.g., K₂CO₃), Solvent (e.g., DMF) tert-Butyl 3-(pyridin-4-ylamino)pyrrolidine-1-carboxylate

Intermolecular Coupling Reactions for Heterocycle Formation

Modern cross-coupling reactions provide a powerful and versatile toolkit for the formation of carbon-carbon bonds between aromatic and heterocyclic systems. Reactions like the Suzuki, Stille, or Negishi coupling are well-suited for assembling the pyrrolidinylpyridine core.

A typical Suzuki coupling strategy would involve the reaction of 4-pyridylboronic acid with a protected 3-halopyrrolidine (e.g., tert-butyl 3-bromo-pyrrolidine-1-carboxylate) in the presence of a palladium catalyst and a base. Conversely, a protected pyrrolidine-3-boronic acid derivative could be coupled with a 4-halopyridine. Palladium-catalyzed coupling reactions have been successfully employed in the synthesis of complex molecules featuring both pyrrolidine and pyridine moieties, demonstrating the viability of this approach. google.com The synthesis of bipyridines through Suzuki coupling is also a well-established process.

Table 2: Representative Cross-Coupling Strategy (Suzuki Coupling)

Pyridine Component Pyrrolidine Component Catalyst Base Product Intermediate
4-Pyridylboronic Acid tert-Butyl 3-bromopyrrolidine-1-carboxylate Pd(PPh₃)₄ Na₂CO₃ tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate

Multi-Component and Sequential Reactions in Compound Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient pathway to complex molecules. While a direct MCR for this compound is not prominently documented, sequential or one-pot processes that build one of the heterocyclic rings onto the other are common.

For example, a Mannich-type reaction can be envisioned. The Mannich reaction of 4-acetylpyridine, formaldehyde, and methylamine (B109427) would generate a β-aminoketone. This intermediate could then be elaborated through further steps to construct the pyrrolidine ring. A similar approach has been used to prepare precursors for related compounds like triprolidine, where a Mannich reaction is the initial step to form a 3-pyrrolidino propiophenone. google.com

Another strategy involves the construction of the pyrrolidine ring from acyclic precursors. A photo-promoted ring contraction of pyridine itself using a silylborane has been shown to produce a pyrrolidine derivative, specifically an N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene, which can be further functionalized. nih.gov Other strategies include iridium-catalyzed reductive generation of azomethine ylides from amides, which then undergo cycloaddition to form highly substituted pyrrolidines. acs.org These advanced methods highlight the potential for building the pyrrolidine ring de novo as part of the synthetic sequence.

Strategies for Enantioselective Synthesis of Pyrrolidinylpyridine Isomers

The pyrrolidine ring in this compound contains a stereocenter at the C3 position. Therefore, the synthesis of enantiomerically pure (R)- or (S)-isomers is of significant interest. This can be achieved through asymmetric synthesis or by resolution of a racemic mixture.

Application of Chiral Catalysis in Asymmetric Reactions

The use of chiral catalysts to control the stereochemical outcome of a reaction is a cornerstone of modern enantioselective synthesis. One of the most effective methods for the asymmetric synthesis of substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. mappingignorance.orgusc.edu This method can establish multiple stereocenters with high selectivity, often using copper(I) or silver(I) catalysts complexed with chiral ligands.

Another powerful strategy is to start from a readily available chiral building block. Chiral precursors derived from the "chiral pool," such as (S)- or (R)-proline and their derivatives, are frequently used. nih.gov For the synthesis of 3-substituted pyrrolidines, a relevant approach was demonstrated in the synthesis of potent calcium antagonists. In this work, enantiomerically pure (S)- or (R)-1-benzyl-3-pyrrolidinol was reacted with a dihydropyridine (B1217469) carboxylic acid to create the final chiral molecule, with the absolute configuration being confirmed by X-ray crystallography. This highlights a strategy where a pre-existing stereocenter in the pyrrolidine fragment directs the synthesis.

Table 3: Enantioselective Synthesis Approaches

Method Chiral Source Key Reaction Typical Catalyst/Reagent
Chiral Auxiliary/Precursor (R)- or (S)-1-Benzyl-3-pyrrolidinol Esterification / Amidation Coupling Agents (e.g., DCC, EDC)
Asymmetric Catalysis Prochiral azomethine ylide + dipolarophile 1,3-Dipolar Cycloaddition Chiral Cu(I) or Ag(I) complex

Kinetic Resolution Techniques for Stereoisomer Separation

Kinetic resolution is a widely used method for separating a racemic mixture. This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer (as product) from the slower-reacting one (as unreacted starting material).

For pyrrolidinylpyridine precursors, enzymatic resolution is a highly effective technique. Lipases, such as Novozym® 435 (Candida antarctica lipase (B570770) B), are particularly effective for the kinetic resolution of racemic alcohols and amines via acylation. whiterose.ac.uk For example, a racemic N-protected 3-hydroxypyrrolidine, a key intermediate for the target molecule, could be subjected to enzymatic acylation. One enantiomer would be selectively acylated to its corresponding ester, which can then be separated from the unreacted alcohol enantiomer. This method has been successfully applied to resolve various 3-hydroxy-pyrrolidines and trans-3,4-disubstituted pyrrolidines with excellent enantioselectivity. whiterose.ac.uk

Chemical kinetic resolution is also a powerful alternative. Chiral 4-(pyrrolidino)pyridine (PPY) analogues, themselves derived from (S)-proline, have been developed as highly effective nucleophilic catalysts for the kinetic resolution of racemic secondary alcohols. rsc.orgnih.gov This creates an interesting scenario where a chiral pyrrolidinylpyridine catalyst could potentially be used to resolve a precursor for the synthesis of the target molecule itself.

Table 4: Kinetic Resolution Strategies for a Racemic Precursor (e.g., N-Boc-3-hydroxypyrrolidine)

Resolution Method Chiral Agent Reaction Type Separated Products
Enzymatic Lipase (e.g., Novozym® 435) Transesterification / Acylation (R)-N-Boc-3-acetoxypyrrolidine + (S)-N-Boc-3-hydroxypyrrolidine

Chiral Pool Approaches Utilizing Natural Precursors

The synthesis of enantiomerically pure compounds like this compound often leverages the "chiral pool," which consists of abundant, inexpensive, and naturally occurring chiral molecules. nih.govnih.gov For the pyrrolidine moiety of the target molecule, amino acids, particularly (S)- or (R)-proline and its derivatives like 4-hydroxyproline, are highly valuable starting materials. mdpi.commdpi.com These precursors offer a straightforward way to install the stereocenter of the pyrrolidine ring.

A general strategy involves using (S)-prolinol, which is readily obtained by the reduction of proline. mdpi.com Synthetic routes can be designed where the chiral pyrrolidine core is constructed first from these natural precursors, followed by the attachment of the pyridine ring. For instance, a common approach for analogous structures involves the synthesis of a suitable 3-substituted pyrrolidine derivative from a chiral pool molecule, which is then coupled with a 4-substituted pyridine fragment. While specific examples detailing the complete synthesis of this compound from these precursors are not extensively documented in leading journals, the principles are well-established in the synthesis of other pyrrolidine-containing bioactive molecules. mdpi.com

Another approach within the chiral pool involves using terpenes. For example, cyclic monoterpenes like (-)-isopulegol (B1672291) have been used to construct stereodefined cyclopentane (B165970) systems, which can be subsequently modified to form pyrrolidines. nih.gov

Table 1: Examples of Natural Precursors for Chiral Pyrrolidine Synthesis

Natural Precursor Class Key Chiral Feature Utilized Representative Application (Analogous)
(S)-Proline Amino Acid Inherent pyrrolidine ring and stereocenter Synthesis of various pyrrolidine-based pharmaceuticals. mdpi.com
(R)-Proline Amino Acid Inherent pyrrolidine ring and stereocenter Access to the opposite enantiomer of target molecules.
(S)-4-Hydroxyproline Amino Acid Derivative Pre-functionalized pyrrolidine ring Synthesis of functionalized pyrrolidines like Paritaprevir. mdpi.com
(-)-Isopulegol Terpene Chiral cyclic backbone Ring-contraction strategies to form chiral five-membered rings. nih.gov

Advanced Functionalization Strategies for this compound Derivatization

Derivatization of the core this compound structure is crucial for generating analogues and exploring structure-activity relationships. Modern synthetic chemistry offers several powerful strategies for this purpose.

Late-Stage Functionalization for Analog Generation

Late-stage functionalization (LSF) is a powerful strategy that allows for the direct modification of a complex molecule, like this compound, at a late step in its synthesis, thereby avoiding the need for lengthy de novo syntheses for each new analog. rsc.org This approach is particularly valuable for rapidly creating libraries of related compounds.

For the pyridine ring, Minisci-type reactions are a classic LSF method for introducing alkyl groups onto electron-deficient heterocycles. nih.gov By generating radical species from precursors like carboxylic acids, these groups can be added to the pyridine ring. The functionalization of pyridinium salts under photoredox conditions with radical precursors derived from 1,4-dihydropyridines also provides a mild, metal-free route to C4-functionalized pyridines. nih.gov Another innovative technique involves converting the pyridine into a pyridinium salt, which then undergoes nucleophilic substitution, followed by a dequaternization step to yield the 4-substituted product. google.com These methods could be applied to this compound to introduce a wide variety of substituents at the positions ortho to the pyridine nitrogen (C3 and C5).

Regioselective C-H Functionalization of the Pyridine and Pyrrolidine Moieties

Achieving regioselectivity in C-H functionalization is a significant challenge due to the presence of multiple, chemically similar C-H bonds in a molecule. umich.eduyoutube.com In this compound, both the pyridine and pyrrolidine rings offer sites for such transformations.

Pyridine Moiety: The pyridine ring is electron-deficient, which directs functionalization. Significant progress has been made in the selective functionalization of the C4 position of pyridines. One strategy involves the temporary installation of a blocking group at the nitrogen, which then directs Minisci-type alkylations specifically to the C4 position. nih.govchemrxiv.org Another powerful method transforms pyridines into heterocyclic phosphonium (B103445) salts, which can then be selectively substituted at the C4-position with a variety of nucleophiles (C-O, C-S, C-N, C-C bonds). thieme-connect.comacs.org These methods offer a predictable way to modify the pyridine ring at the position para to the nitrogen. For the target molecule, functionalization would occur at the C4 position of the pyridine ring, which is already substituted. However, these principles can be applied to functionalize the C2 and C6 positions (ortho to the nitrogen) or the C3 and C5 positions (meta to the nitrogen). For instance, C-H functionalization of 3-substituted pyridine N-oxides often occurs regioselectively to give 5-substituted-pyridine-2-yl products. rsc.org

Pyrrolidine Moiety: The C-H bonds on the pyrrolidine ring are also targets for functionalization. The bonds alpha to the nitrogen (at the C2 and C5 positions) are typically the most reactive due to the influence of the adjacent heteroatom. Transition metal-catalyzed reactions are known to functionalize these α-amino C-H bonds. nih.gov More advanced methods have even achieved functionalization at sites remote from the nitrogen atom. Palladium-catalyzed transannular C-H functionalization, for example, can selectively activate C-H bonds based on the substrate's conformation, enabling arylation at the C3 or C4 positions of a pyrrolidine ring. nih.gov For this compound, this could allow for derivatization at the C2, C4, or C5 positions of the pyrrolidine ring.

Table 2: Potential Regioselective C-H Functionalization Sites

Moiety Position Reactivity Driver Potential Reaction Type
Pyridine C2, C6 Electron deficiency, proximity to N Directed metalation, Minisci reaction
Pyridine C3, C5 Meta position Dearomatization-rearomatization sequences researchgate.net
Pyrrolidine C2, C5 α to Nitrogen Metal-catalyzed oxidation, radical abstraction
Pyrrolidine C4 Remote C-H Transannular C-H activation nih.gov

Chemical Reactivity and Derivatization of Nitrogen Atoms (N-alkylation, Quaternization)

The two nitrogen atoms in this compound exhibit distinct reactivity, providing opportunities for selective derivatization.

Pyrrolidine Nitrogen: The nitrogen in the N-methylpyrrolidine ring is a tertiary aliphatic amine. It is nucleophilic and can be readily alkylated with alkyl halides (e.g., methyl iodide, butyl iodide) to form a quaternary pyrrolidinium (B1226570) salt. researchgate.net This reaction typically proceeds under standard alkylation conditions. Over-alkylation is a potential issue in the synthesis of N-alkyl pyrrolidines from pyrrolidine itself, but for the N-methylated target compound, further alkylation will lead directly to the quaternary ammonium (B1175870) species.

Pyridine Nitrogen: The nitrogen in the pyridine ring is less nucleophilic than the pyrrolidine nitrogen due to the sp² hybridization and the delocalization of its lone pair within the aromatic system. However, it can still be alkylated to form a quaternary pyridinium salt. nih.gov This process, known as quaternization, is often carried out with reactive alkylating agents like alkyl halides or triflates. The quaternization of 4-substituted pyridines is a well-established reaction. nih.govmdpi.com For example, 4-pyrrolidino pyridine has been quaternized with various substituted phenacyl bromides and butyl iodide in acetonitrile. mdpi.com The resulting pyridinium salt significantly alters the electronic properties of the pyridine ring, making it highly susceptible to nucleophilic attack and enabling further functionalization.

Selective quaternization could potentially be achieved by controlling the reaction conditions and the nature of the alkylating agent, exploiting the higher nucleophilicity of the pyrrolidine nitrogen.

Green Chemistry Principles in the Synthesis of this compound and Analogues

Applying green chemistry principles to the synthesis of heterocyclic compounds is a major focus of modern chemical research, aiming to reduce environmental impact through improved efficiency and reduced waste. researchgate.net While specific green synthesis protocols for this compound are not prominent, established green methods for pyridine and pyrrolidine synthesis are directly applicable.

Key green strategies include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, which increases atom economy and reduces the number of synthetic and purification steps. nih.govtandfonline.com Modular, four-component strategies for synthesizing unsymmetrically substituted pyridines have been developed under metal-free conditions. rsc.org

Use of Greener Solvents and Catalysts: Replacing hazardous solvents with greener alternatives like water, ethanol, or ionic liquids is a core principle. rsc.org Similarly, replacing stoichiometric reagents with catalytic amounts of less toxic and more abundant metals, such as iron, is highly desirable. rsc.org Iron-catalyzed cyclization of ketoxime acetates and aldehydes represents a green route to substituted pyridines. rsc.org

Energy Efficiency: The use of microwave irradiation or ultrasound can often accelerate reaction rates, leading to shorter reaction times, cleaner reactions, and lower energy consumption compared to conventional heating. nih.govrsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is crucial. Solvent- and halide-free C-H functionalization of pyridine N-oxides is an example of an atom-economical process. rsc.org

These principles can be integrated into synthetic plans for this compound and its derivatives to create more sustainable and efficient manufacturing processes.

Conformational Flexibility of the Pyridine-Pyrrolidine Ring System

The molecule this compound is characterized by a central structural feature: the linkage between a pyridine ring and a pyrrolidine ring. The conformational flexibility of this system is primarily governed by the rotation around the single bond connecting the 3-position of the N-methylpyrrolidine ring and the 4-position of the pyridine ring. This rotation dictates the relative orientation of the two heterocyclic rings, giving rise to various conformers with distinct energy levels.

Computational studies on analogous 2,3-disubstituted pyridines suggest that the torsional energy minima play a critical role in determining the preferred conformation. helixchrom.com For this compound, the interplay of steric hindrance and potential intramolecular interactions, such as weak hydrogen bonds, would significantly influence the rotational barrier between different conformations. The nitrogen atom on the pyridine ring can also influence the conformational preference through its potential interaction with other parts of the molecule or with the surrounding solvent molecules.

The pyrrolidine ring itself is not planar and adopts various puckered conformations, typically described as envelope or twist forms. The specific pucker of the pyrrolidine ring is intrinsically linked to the rotational position of the pyridine ring, creating a complex potential energy surface with multiple local minima. The energy barriers between these conformations determine the dynamic behavior of the molecule in solution.

Influence of Stereochemistry on Molecular Conformation

The presence of a stereocenter at the 3-position of the pyrrolidine ring introduces an additional layer of complexity to the conformational analysis of this compound. The absolute configuration at this chiral center, designated as either (R) or (S), has a profound impact on the preferred three-dimensional arrangement of the molecule.

The substituent at the chiral carbon, in this case, the pyridine ring, can occupy either a pseudo-equatorial or a pseudo-axial position relative to the pyrrolidine ring. The energy difference between these two arrangements is a key factor in determining the dominant conformer. This preference is influenced by steric interactions between the pyridine ring and the substituents on the pyrrolidine ring, particularly the N-methyl group.

Tautomerism and Protonation State Analysis in Aqueous and Non-Aqueous Media

The nitrogen atoms in both the pyridine and pyrrolidine rings of this compound are basic and can be protonated, leading to different cationic species depending on the pH of the medium. The pyrrolidine nitrogen is a tertiary amine, while the pyridine nitrogen is part of an aromatic system, resulting in different pKa values.

In acidic aqueous solutions, either or both nitrogen atoms can be protonated. The specific site of the first protonation will depend on the relative basicity of the two nitrogen atoms. Computational studies on nicotine, a related isomer, have shown that the protonation state significantly affects the conformational preferences of the molecule. researchgate.net Similar effects would be expected for this compound, where protonation could alter the rotational barrier between the two rings and the puckering of the pyrrolidine ring due to electrostatic interactions.

Tautomerism is also a consideration for the pyridine ring, although for simple pyridines, the pyridinium tautomer is generally much less stable. However, the protonation state can be influenced by the solvent environment. In non-aqueous media, the relative basicity of the nitrogen atoms and the stability of the resulting conjugate acids can differ from that in water, potentially leading to different preferred protonation sites and, consequently, different conformational behavior.

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation

A combination of advanced spectroscopic and chromatographic techniques is essential for the comprehensive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity and chemical environment of the atoms in the molecule. Predicted chemical shifts, which can be calculated using Density Functional Theory (DFT), can aid in the assignment of experimental spectra. researchgate.netnih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be invaluable in unequivocally assigning all proton and carbon signals and confirming the connectivity between the pyridine and pyrrolidine rings.

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a standard method for the analysis of pyridine alkaloids and their analogs. researchgate.netresearchgate.net The fragmentation pattern observed in the mass spectrum provides crucial information about the molecular weight and the structural fragments of the molecule, aiding in its identification. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a key technique for the separation and purification of isomers of pyridine-containing compounds. helixchrom.comhelixchrom.comnacalai.comsielc.com Given that this compound is a chiral molecule, chiral HPLC methods would be necessary to separate the (R) and (S) enantiomers. The choice of the chiral stationary phase and the mobile phase composition would be critical for achieving successful separation.

The following table summarizes the key analytical methods and their applications in the study of this compound:

Analytical MethodApplication
¹H and ¹³C NMR Determination of atomic connectivity and chemical environments.
2D NMR (COSY, HSQC, HMBC) Unambiguous assignment of proton and carbon signals.
Mass Spectrometry (GC-MS, HRMS) Determination of molecular weight, fragmentation patterns, and elemental composition.
High-Performance Liquid Chromatography (HPLC) Separation and purification of the compound.
Chiral HPLC Separation of (R) and (S) enantiomers.
Computational Modeling (DFT) Prediction of stable conformers, rotational barriers, and spectroscopic data.

Structure Activity Relationship Sar and Ligand Design Principles

Elucidation of Key Structural Motifs for Biological Recognition and Interaction

The biological recognition of 4-(1-methylpyrrolidin-3-yl)pyridine and its analogs by nAChRs is primarily dictated by two key structural motifs: the protonated pyrrolidine (B122466) nitrogen and the pyridine (B92270) ring. The protonated tertiary amine of the N-methylpyrrolidine ring is crucial for forming a cation-π interaction with a conserved tryptophan residue in the aromatic box of the nAChR binding site. This interaction is a cornerstone of the binding of many nicotinic ligands.

The pyridine ring serves as the second critical component, acting as a hydrogen bond acceptor. The nitrogen atom of the pyridine ring is believed to form a hydrogen bond with a backbone amide proton or a water molecule within the binding pocket, further anchoring the ligand. The relative orientation of the pyrrolidine and pyridine rings is also vital for optimal binding, influencing how the molecule fits within the constrained space of the receptor's binding site.

Impact of Substituent Modifications on Molecular Recognition and Functional Activity

The potency and selectivity of ligands based on the this compound scaffold can be finely tuned by introducing various substituents on both the pyridine and pyrrolidine rings.

Systematic Exploration of Pyridine Ring Substitutions

Modifications to the pyridine ring have a profound impact on the affinity and efficacy of these compounds at different nAChR subtypes. While direct SAR studies on this compound are limited, extensive research on analogous structures, such as nicotine (B1678760) (3-(1-methylpyrrolidin-2-yl)pyridine) and epibatidine (B1211577), provides valuable insights.

Studies on 6-substituted nicotine analogs have shown that both the lipophilicity and the steric bulk of the substituent are critical determinants of nAChR affinity. researchgate.net It has been demonstrated that while lipophilic substituents at the 6-position can enhance affinity, this is often counteracted by the negative steric effects of larger groups. researchgate.net For instance, a combination of the substituent's lipophilicity (π) and its molar volume can account for the variation in binding affinity. researchgate.net

In the case of epibatidine analogs, substitutions on the pyridine ring have been shown to dramatically alter subtype selectivity. For example, the introduction of a 2'-fluoro group resulted in significantly greater affinity for β2-containing nAChRs over β4-containing subtypes. nih.gov Similarly, an amino substitution at the 2'-position also conferred a preference for β2-containing receptors. nih.gov These findings underscore the sensitivity of the nAChR binding site to the electronic and steric properties of substituents on the pyridine ring.

Compound/Analog Modification Effect on nAChR Affinity/Selectivity Reference
6-Substituted Nicotine AnalogsIntroduction of lipophilic and bulky groups at the 6-position of the pyridine ring.Lipophilicity can increase affinity, but this is often offset by negative steric effects from bulky substituents. researchgate.net
2'-Fluoro-epibatidineFluorine substitution on the pyridine ring.Showed 52- to 875-fold greater affinity for β2-containing nAChRs compared to β4-containing subtypes. nih.gov
2'-Amino-epibatidineAmino group substitution on the pyridine ring.Displayed 10- to 115-fold greater affinity for β2-containing receptors over β4-containing ones. nih.gov

Variations and Derivatizations of the Pyrrolidine Moiety (e.g., N-Methylation, Ring Expansion)

The N-methylpyrrolidine moiety is a critical component for the activity of these ligands. The N-methyl group itself plays a significant role in the interaction with the receptor. A "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine revealed that replacing the 1'-N-methyl group with an ethyl group, or adding a second 1'-N-methyl group, significantly reduced interaction with α4β2 nAChRs. nih.gov

Ring expansion of the pyrrolidine to a piperidine (B6355638) has also been shown to be detrimental to binding affinity. In a study of azetidine-containing compounds, the pyrrolidine analogue exhibited high affinity, while the corresponding piperidine analogue showed a more than 150-fold decrease in binding affinity at β2*-nAChRs.

Methylation at different positions of the pyrrolidine ring can also lead to distinct changes in receptor interactions. For example, 2'-methylation in nicotine analogs uniquely enhanced binding and agonist potency at α7 nAChRs, while 4'-methylation had a more detrimental effect at α7 receptors compared to α4β2 receptors. nih.gov

Modification Effect on nAChR Interaction Reference
N-ethyl substitution (vs. N-methyl)Significantly reduced interaction with α4β2 nAChRs. nih.gov
Quaternization of pyrrolidine nitrogenSignificantly reduced interaction with α4β2 nAChRs. nih.gov
Ring expansion to piperidineOver 150-fold drop in binding affinity at β2*-nAChRs.
2'-methylation of the pyrrolidine ringEnhanced binding and agonist potency at α7 nAChRs. nih.gov
4'-methylation of the pyrrolidine ringDecreased potency and efficacy at α7 nAChRs more than at α4β2 nAChRs. nih.gov

Role of Linker Chemistry and Scaffold Rigidization in Binding Specificity

Rigidifying the structure by incorporating the pyrrolidine ring into a bicyclic system, as seen in epibatidine, can lead to very high affinity. However, even in these rigid structures, the relative orientation of the nitrogen atoms is paramount. These findings highlight that constraining the conformation of the molecule can pre-organize it for optimal interaction with the receptor, but the precise geometry is crucial for achieving high affinity and selectivity.

Stereochemical Determinants of Biological Activity and Selectivity

Stereochemistry is a critical factor in the biological activity of this compound and its analogs. The chiral center at the 3-position of the pyrrolidine ring dictates the spatial orientation of the pyridine ring relative to the pyrrolidine, which in turn affects how the molecule fits into the nAChR binding site.

In many series of nicotinic ligands, one enantiomer is significantly more potent than the other. For example, in a series of novel pyridyl ethers, the (R)-enantiomer of 2-chloro-3-(4-cyanophenyl)-5-((3-pyrrolidinyl)oxy)pyridine was the most potent molecule, with an IC50 of 22 nM at the α4β2 nAChR. nih.gov This highlights the stereospecificity of the receptor's binding pocket.

Similarly, a methyl scan of nicotine revealed that cis- and trans-5'-methylnicotine exhibited markedly different activities. While the trans-isomer retained considerable α7 receptor activity, the cis-isomer lacked agonist activity and had low affinity at both α4β2 and α7 receptors. nih.gov These observations underscore the importance of the three-dimensional arrangement of atoms for effective ligand-receptor interactions and emphasize the need for stereocontrolled synthesis in the development of selective nAChR ligands.

Computational Chemistry and Molecular Modeling in Compound Design and Optimization

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in understanding the fundamental interactions between a potential drug molecule and its biological target.

In the case of 4-(1-Methylpyrrolidin-3-yl)pyridine, molecular docking simulations would be employed to predict its binding mode within the active site of a target receptor, such as the α4β2 nAChR. The process involves preparing a three-dimensional structure of the ligand and the receptor, often obtained from X-ray crystallography or homology modeling. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding pocket, scoring each pose based on a defined scoring function. These scoring functions estimate the binding free energy, with lower scores typically indicating a more favorable interaction.

The results of a hypothetical docking study of this compound and its analogs against the α4β2 nAChR are presented in Table 1. Such a study would reveal key interactions, such as hydrogen bonds between the pyridine (B92270) nitrogen and amino acid residues in the binding pocket, as well as van der Waals interactions involving the methylpyrrolidine ring. By analyzing these interactions, medicinal chemists can propose modifications to the ligand structure to enhance binding affinity and selectivity.

Table 1: Hypothetical Molecular Docking Results of this compound Analogs against α4β2 nAChR

CompoundDocking Score (kcal/mol)Key Interacting Residues
This compound-8.5TRP 149, TYR 93, TYR 190
4-(Pyrrolidin-3-yl)pyridine (B139659)-7.9TRP 149, TYR 93
4-(1-Ethylpyrrolidin-3-yl)pyridine-8.7TRP 149, TYR 93, TYR 190
3-Fluoro-4-(1-methylpyrrolidin-3-yl)pyridine-9.1TRP 149, TYR 93, TYR 190, SER 113

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to investigate the electronic properties of a molecule. aps.orgaps.orgrsc.orgrsc.org These properties, such as the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential (MEP), are crucial for understanding a molecule's reactivity and its interactions with biological macromolecules.

For this compound, DFT calculations can be used to determine its optimal geometry and to analyze its electronic structure. The MEP, for instance, can identify regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). The nitrogen atom of the pyridine ring is expected to be a region of negative electrostatic potential, making it a likely hydrogen bond acceptor. Conversely, the hydrogen atoms on the methyl group and the pyrrolidine (B122466) ring would exhibit positive potential.

Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's chemical reactivity and its ability to participate in charge-transfer interactions. A smaller HOMO-LUMO gap generally suggests higher reactivity. These calculations can guide the design of analogs with improved electronic properties for enhanced target binding. A summary of hypothetical DFT-calculated properties for this compound is provided in Table 2.

Table 2: Hypothetical Electronic Properties of this compound Calculated using DFT

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.4 eV
Dipole Moment2.5 D

Free Energy Perturbation (FEP) and Molecular Dynamics Simulations for Binding Affinity Assessment

While molecular docking provides a rapid assessment of binding, more rigorous methods like Free Energy Perturbation (FEP) coupled with molecular dynamics (MD) simulations can offer more accurate predictions of binding affinity. nih.govdrugdesigndata.org MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the exploration of conformational changes and the inclusion of solvent effects. utupub.firsc.orgchemrxiv.orgmdpi.com

FEP is a computational technique that calculates the difference in free energy between two states, for instance, a lead compound and a proposed analog. nih.govdrugdesigndata.org This is achieved by "perturbing" the structure of the initial compound into the final one through a series of non-physical intermediate steps in a thermodynamic cycle. By calculating the free energy change for this transformation both in solution and within the protein binding site, the relative binding free energy (ΔΔG) can be determined with high accuracy.

For this compound, FEP calculations could be used to predict the impact of specific chemical modifications on its binding affinity for a target like the nAChR. For example, the effect of adding a substituent to the pyridine ring or altering the stereochemistry of the pyrrolidine ring could be quantitatively assessed before undertaking chemical synthesis. A hypothetical comparison of binding free energies calculated by FEP is shown in Table 3.

Table 3: Hypothetical Relative Binding Free Energies (ΔΔG) from FEP Calculations for this compound Analogs

Modification from Parent CompoundPredicted ΔΔG (kcal/mol)
Addition of a 3-fluoro group to the pyridine ring-1.2
Change from (S)- to (R)-enantiomer+0.8
N-demethylation of the pyrrolidine ring+0.5
Replacement of pyridine with a phenyl ring+2.1

Homology Modeling and De Novo Design of Receptor Structures for Ligand-Based Optimization

In many cases, the experimental three-dimensional structure of a target receptor is not available. In such scenarios, homology modeling can be employed to build a theoretical model of the target protein based on the known structure of a homologous protein. nih.govnih.gov This technique is particularly relevant for families of receptors like the nAChRs, where several subtype structures have been determined. nih.govnih.gov

A homology model of a specific nAChR subtype could be constructed using the crystal structure of a related protein, such as the acetylcholine-binding protein (AChBP), as a template. nih.gov The quality of the resulting model is highly dependent on the sequence identity between the target and the template. Once a reliable model is generated, it can be used for molecular docking and other computational studies with ligands like this compound to understand binding interactions and guide the design of more potent and selective compounds.

De novo design, on the other hand, involves the computational construction of a receptor or a ligand from scratch. While more challenging, this approach can be used to design novel protein scaffolds or to identify entirely new classes of ligands for a given binding site.

Virtual Screening Approaches for Identification of Novel Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.netmdpi.comnih.gov This approach can be either structure-based, relying on the three-dimensional structure of the target, or ligand-based, using information from known active compounds.

For this compound, both approaches could be utilized. In a structure-based virtual screening campaign, a library of compounds would be docked into the binding site of a target receptor model. researchgate.net The top-scoring compounds would then be selected for experimental testing.

In a ligand-based approach, a pharmacophore model could be developed based on the key chemical features of this compound and other known active compounds. This model, which defines the essential spatial arrangement of features like hydrogen bond donors, acceptors, and hydrophobic groups, can then be used to search for molecules in a database that match these criteria. Virtual screening can significantly reduce the number of compounds that need to be synthesized and tested, thereby saving time and resources in the drug discovery process. nih.gov An innovative pre-competitive virtual screening collaboration has been shown to be effective in validating and expanding hit chemotypes. nih.gov

Biological Target Identification and Mechanistic Investigations Non Clinical Focus

Investigation of Intracellular Signaling Pathway Modulation

The modulation of intracellular signaling pathways by 4-(1-Methylpyrrolidin-3-yl)pyridine is not well-documented in dedicated studies. However, based on its structural similarity to other nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, it is hypothesized to influence a variety of signaling cascades.

Pathways Involved in Cellular Proliferation and Growth Inhibition (e.g., Apoptosis Induction in Cell Lines)

There is currently no specific research available that details the effects of this compound on cellular proliferation or apoptosis induction in cell lines. For related compounds, such as the tobacco carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), activation of the α7 nicotinic acetylcholine receptor has been shown to stimulate downstream pathways like AKT and extracellular signal-regulated kinase (ERK), which are involved in cell survival and proliferation. Inhibition of these pathways can suppress these effects. However, direct evidence for this compound's involvement in these specific cellular processes is not present in the current body of scientific literature.

Effects on Neurotransmitter Release and Cholinergic Signaling

As a structural analog of nicotine (B1678760), this compound is presumed to interact with the cholinergic system. Cholinergic signaling is crucial for a myriad of cognitive functions and is mediated by acetylcholine (ACh) acting on nicotinic (nAChR) and muscarinic (mAChR) receptors.

Activation of presynaptic nAChRs typically enhances the release of several neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), and acetylcholine itself. This is achieved through the opening of ligand-gated ion channels, leading to cation influx, membrane depolarization, and activation of voltage-gated calcium channels. This cascade facilitates the fusion of synaptic vesicles with the presynaptic membrane and subsequent neurotransmitter release. While these are the established mechanisms for nAChR agonists like nicotine, specific studies quantifying the effect of this compound on neurotransmitter release are lacking.

The central cholinergic system, originating from the basal forebrain, plays a significant role in attention and cortical information processing. Cholinergic signaling dynamics involve both rapid, transient (phasic) and sustained (tonic) components that influence cognitive operations differently. It is plausible that this compound could modulate these dynamics, but experimental verification is required.

Molecular Mechanisms of Action in In Vitro Cellular Systems

The molecular mechanisms of this compound in in vitro systems have not been a direct subject of published research. For compounds with similar scaffolds, such as 3Н-thiazolo[4,5-b]pyridin-2-one derivatives, in silico studies involving molecular docking have been used to predict interactions with enzymes like cyclooxygenases (COX-1 and COX-2). These computational approaches help to understand how the spatial arrangement of heteroatoms in the pyridine (B92270) scaffold contributes to biological activity.

In the context of cholinergic signaling, the activation of nAChRs by an agonist leads to a conformational change in the receptor, opening an ion channel permeable to cations like Na⁺ and Ca²⁺. The resulting ion flux causes cellular depolarization and the activation of various downstream signaling pathways. This fundamental mechanism is expected to apply to this compound, should it act as an nAChR agonist.

Identification of Key Amino Acid Residues in Ligand-Target Recognition

Detailed studies identifying the specific amino acid residues involved in the recognition of this compound by its biological targets are not available. Research on ligand-target interactions typically involves techniques like X-ray crystallography of the ligand-receptor complex or computational molecular docking simulations, followed by site-directed mutagenesis to confirm the importance of specific residues.

For nicotinic acetylcholine receptors, the agonist binding site is known to be located at the interface between subunits and involves a number of aromatic amino acid residues that form cation-π and hydrophobic interactions with the ligand. For nicotine, key interactions in the α4β2 nAChR involve a hydrogen bond to a backbone carbonyl and cation-π interactions with several tryptophan and tyrosine residues. It is highly probable that this compound would engage with a similar set of residues within the nAChR binding pocket, though the precise nature and strength of these interactions would differ based on its specific stereochemistry.

Preclinical Research Methodologies and in Vitro/in Vivo Models for Biological Evaluation

In Vitro Pharmacological Profiling and Assay Development

In vitro assays are fundamental for determining the interaction of a compound with specific biological targets at the molecular and cellular level. These assays are typically conducted in a controlled laboratory setting, utilizing isolated receptors, enzymes, or cultured cells.

Receptor binding assays are employed to determine the affinity of a compound for a specific receptor. nih.gov These assays often use a radiolabeled ligand that is known to bind to the target receptor. The test compound is introduced at varying concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is a measure of its binding affinity. The affinity is often expressed as the inhibition constant (Ki), which is calculated from the IC50 value.

Functional assays, on the other hand, assess the physiological response produced by the compound upon binding to the receptor. They can determine whether a compound acts as an agonist (mimicking the effect of the natural ligand), an antagonist (blocking the effect of the natural ligand), or a partial agonist. nih.gov Techniques such as measuring second messenger production, ion flux, or reporter gene activation are common.

For metanicotine, in vitro receptor binding studies using [³H]-nicotine radioligand displacement have demonstrated a high binding affinity for the α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs) in rat brains, with a Ki value of 26 nM. nih.gov In contrast, it showed poor competitive inhibition at a range of other receptors, including muscarinic acetylcholine, dopamine (B1211576), and serotonin (B10506) receptors, with IC50 values greater than 10 µM. nih.gov

Functional studies have further characterized metanicotine's activity. In rat thalamic synaptosomes, metanicotine evoked [⁸⁶Rb⁺] release, a measure of ion channel function, with an EC50 of 732 nM and a maximum efficacy (Emax) of 79% compared to the full agonist tetramethylammonium. nih.gov Furthermore, it induced dopamine release from rat striatal synaptosomes with an EC50 of 1.2 µM and an Emax of 81%. nih.gov These findings classify metanicotine as a selective agonist at α4β2 nAChRs.

Table 1: In Vitro Pharmacological Data for Metanicotine

Assay Receptor/System Result Reference
Receptor Binding α4β2 nAChR (rat brain) Ki = 26 nM nih.gov
Functional Assay ([⁸⁶Rb⁺] release) Rat thalamic synaptosomes EC50 = 732 nM, Emax = 79% nih.gov

Enzyme activity assays are crucial for identifying compounds that can modulate the function of specific enzymes. These assays measure the rate at which an enzyme converts its substrate into a product in the presence of the test compound. This can reveal whether the compound acts as an inhibitor or an activator of the enzyme. Kinetic characterization can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and determine the inhibition constant (Ki).

While specific enzyme inhibition data for metanicotine is not extensively reported in the context of its primary pharmacological profile, such assays are a standard component of preclinical evaluation to assess off-target effects and potential drug-drug interactions. For instance, a compound's effect on cytochrome P450 (CYP) enzymes, which are critical for drug metabolism, is a key assessment. Various colorimetric, fluorometric, or luminometric methods are available to measure the activity of different enzymes. dntb.gov.uapharmacompass.com

Cell-based assays provide insights into the effects of a compound on whole cells. These assays are vital for understanding the cellular consequences of target engagement and for identifying potential cytotoxicity.

Cell Viability Assays: These assays, such as the MTT or MTS assay, measure the metabolic activity of cells as an indicator of their viability. A reduction in metabolic activity can suggest a cytotoxic or anti-proliferative effect of the compound. nih.gov

Apoptosis Induction Assays: Apoptosis, or programmed cell death, is a key mechanism for eliminating damaged or unwanted cells. Assays for apoptosis can detect biochemical and morphological changes characteristic of this process, such as the activation of caspases (enzymes central to the apoptotic pathway) or the externalization of phosphatidylserine (B164497) on the cell membrane (detected by Annexin V staining). nist.govoakwoodchemical.com

Cell Growth Inhibition Assays: These assays monitor the proliferation of cells over time in the presence of the test compound. They are particularly relevant for assessing potential anticancer agents.

In Vivo Animal Models for Investigating Biological Effects

In vivo studies in animal models are essential for understanding the physiological and behavioral effects of a compound in a whole organism. These studies provide crucial information on a compound's efficacy, pharmacokinetics, and potential side effects.

Given that pyridine (B92270) alkaloids often exhibit activity in the central nervous system (CNS), rodent models are extensively used to investigate these effects. researchgate.net A variety of models are available to assess different aspects of CNS function, including cognition, motor activity, and emotional behavior.

For metanicotine, its effects on cognitive function have been investigated in rodent models. For example, studies have shown that metanicotine can improve working memory function in rats. nih.gov The radial arm maze is a commonly used apparatus to assess spatial learning and memory in rodents. The animal is required to learn the locations of food rewards in the arms of the maze, and the number of errors (re-entering arms that have already been visited) is recorded.

Behavioral phenotyping involves a battery of tests to comprehensively characterize the effects of a compound on an animal's behavior. This can reveal potential therapeutic effects as well as unwanted side effects. Common behavioral tests in rodents include:

Open Field Test: Assesses locomotor activity, exploration, and anxiety-like behavior.

Elevated Plus Maze: A widely used test to assess anxiety-like behavior.

Forced Swim Test and Tail Suspension Test: Used to screen for potential antidepressant activity.

Hot Plate and Tail-Flick Test: Used to assess analgesic properties.

Studies on metanicotine have demonstrated its effects in behavioral models. For instance, it has been shown to have anxiolytic (anxiety-reducing) and antidepressant-like effects in rodents. mdpi.com Furthermore, its discriminative stimulus effects have been characterized, where animals are trained to distinguish the subjective effects of the compound from a saline control, providing insights into its psychoactive properties.

Development and Characterization of Animal Models for Compound Evaluation

The evaluation of novel compounds such as 4-(1-Methylpyrrolidin-3-yl)pyridine, a nicotinic acetylcholine receptor (nAChR) agonist, necessitates the use of well-characterized animal models that can predict potential therapeutic efficacy in humans. Due to the role of nAChRs in cognitive function, models of cognitive impairment are particularly relevant.

Rodent Models of Cognitive Deficits: Standard preclinical animal models for assessing the cognitive-enhancing properties of nAChR ligands primarily involve rodents, including mice and rats. nih.gov These models are advantageous due to their genetic tractability, cost-effectiveness, and physiological similarities to humans in key neurological pathways. nih.gov Behavioral tasks designed to assess specific cognitive domains are employed to evaluate the compound's effects.

For instance, deficits in working memory and attention, which are associated with conditions like Alzheimer's disease and schizophrenia, can be modeled. The radial arm maze and Morris water maze are common apparatuses used to test spatial learning and memory. nih.gov The performance of rodents in these tasks after the administration of a test compound can indicate its potential to improve cognitive function. Additionally, models of sensory gating deficits, often evaluated using prepulse inhibition of the startle response, are relevant for psychiatric disorders and can be used to characterize the effects of nAChR agonists.

Genetically Modified Animal Models: To investigate the specific interaction of this compound with nAChR subtypes, genetically modified animals, such as knockout mice lacking specific nAChR subunits (e.g., α7 or α4β2), are invaluable. nih.govscialert.net These models help to elucidate the precise molecular targets through which the compound exerts its effects. Comparing the behavioral and physiological responses of wild-type and knockout animals to the compound can confirm its mechanism of action.

Non-Rodent Models: In later stages of preclinical development, non-rodent models such as beagle dogs and non-human primates may be used. nih.gov These larger animal models offer a more complex physiological and neuroanatomical system that can provide a more translational bridge to human clinical trials. enamine.net Pharmacokinetic and pharmacodynamic studies in these species can offer more robust data on the compound's profile.

While specific animal model studies for this compound are not detailed in the available literature, the established methodologies for other nAChR agonists provide a clear framework for its preclinical evaluation.

Pharmacokinetic Profiling in Preclinical Species

The pharmacokinetic profile of a compound, which includes its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its potential as a therapeutic agent. Preclinical studies are designed to characterize these parameters in various animal species.

In Vitro Metabolic Stability Studies Using Liver Microsomes

In vitro metabolic stability assays are a cornerstone of early drug discovery, providing an initial assessment of how a compound is metabolized by the liver. nih.gov These assays typically utilize liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govenamine.net

The general procedure for a microsomal stability assay involves the following steps:

Incubation: The test compound, in this case, this compound, is incubated at a specific concentration (e.g., 1 µM) with liver microsomes from preclinical species such as rats, mice, dogs, or humans. enamine.net

Cofactor Addition: The reaction is initiated by the addition of a cofactor-regenerating system, most commonly NADPH, which is essential for the activity of CYP enzymes. nih.gov

Time-Course Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

Reaction Quenching: The metabolic reaction in the aliquots is stopped, typically by adding a cold organic solvent like acetonitrile.

Analysis: The concentration of the parent compound remaining at each time point is quantified using a sensitive analytical method, usually liquid chromatography-tandem mass spectrometry (LC-MS/MS).

From the rate of disappearance of the parent compound, key pharmacokinetic parameters can be calculated, including the in vitro half-life (t½) and the intrinsic clearance (CLint). enamine.net Compounds with high metabolic stability will have a longer half-life and lower intrinsic clearance, suggesting they may have better bioavailability and a longer duration of action in vivo. While specific data for this compound is not available, a related novel nAChR agonist, TC299423, demonstrated a significantly longer half-life in both human and rat microsomes compared to varenicline, indicating favorable metabolic stability. researchgate.net

Table: Representative In Vitro Metabolic Stability Assay Parameters

Parameter Typical Value/Condition
Test System Rat, Mouse, Human Liver Microsomes
Compound Concentration 1-10 µM
Microsomal Protein 0.5 mg/mL
Cofactor NADPH Regenerating System
Incubation Temperature 37°C

Assessment of Oral Bioavailability in Preclinical Animal Models

Oral bioavailability (F) is a measure of the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a critical parameter for drugs intended for oral delivery. Low oral bioavailability can be due to poor absorption from the gastrointestinal tract or extensive first-pass metabolism in the gut wall or liver.

The assessment of oral bioavailability involves administering the compound both intravenously (IV) and orally (PO) to preclinical animal models, typically rats. Blood samples are collected at various time points after administration, and the plasma concentration of the drug is measured. The area under the plasma concentration-time curve (AUC) is calculated for both routes of administration. The absolute oral bioavailability is then determined using the following formula:

F (%) = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100

For novel nAChR agonists, achieving good oral bioavailability is a key objective. For example, the novel α7 nAChR agonist A-582941 demonstrated excellent oral bioavailability of approximately 100% in mice and 90% in rats. scialert.net Another novel nicotinic agonist, TC299423, was also found to be bioavailable after oral administration. researchgate.net While specific oral bioavailability data for this compound is not publicly available, these examples with structurally related compounds suggest that good oral bioavailability is achievable for this class of molecules.

Table: Illustrative Pharmacokinetic Parameters from a Preclinical Oral Bioavailability Study in Rats

Parameter Intravenous (IV) Oral (PO)
Dose 1 mg/kg 10 mg/kg
AUC (ng·h/mL) 500 2500
Cmax (ng/mL) 200 800
Tmax (h) 0.1 1.0
Oral Bioavailability (F%) - 50%

Note: This table contains illustrative data and does not represent actual findings for this compound.

Metabolomic Studies of Compound Biotransformation Pathways

Metabolomic studies are conducted to identify the metabolic fate of a drug by characterizing the chemical structures of its metabolites. This is crucial for understanding the pathways of elimination and for identifying any potentially active or toxic metabolites. These studies are typically performed using in vitro systems, such as liver microsomes or hepatocytes, and in vivo by analyzing biological samples (e.g., plasma, urine, feces) from animals that have been administered the compound.

The general approach involves incubating the parent drug with a metabolically active system, followed by the analysis of the resulting mixture using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography. By comparing the mass spectra of the samples with that of the parent compound, potential metabolites can be identified based on their mass shifts, which correspond to specific biotransformation reactions.

Common metabolic pathways for compounds containing pyridine and pyrrolidine (B122466) rings include:

Oxidation: Hydroxylation of the pyridine or pyrrolidine ring, N-oxidation of the pyridine nitrogen, and oxidation of the N-methyl group.

N-demethylation: Removal of the methyl group from the pyrrolidine nitrogen.

Conjugation: Glucuronidation or sulfation of hydroxylated metabolites to form more water-soluble products for excretion.

For example, studies on the metabolism of nicotine (B1678760), which also contains a pyridine and an N-methylpyrrolidine ring, have identified major metabolites such as cotinine, resulting from the oxidation of the pyrrolidine ring, and nicotine-N'-oxide from the oxidation of the pyrrolidine nitrogen. While specific metabolomic data for this compound are not available in the reviewed literature, it is anticipated that it would undergo similar biotransformation reactions. The identification of its metabolites would be a critical step in its preclinical development to fully understand its disposition and to assess the pharmacological profile of any major metabolites.

Table: Common Biotransformation Reactions for Pyridine and Pyrrolidine Containing Compounds

Reaction Description
Hydroxylation Addition of a hydroxyl (-OH) group
N-Oxidation Addition of an oxygen atom to a nitrogen
N-Demethylation Removal of a methyl group from a nitrogen
Glucuronidation Conjugation with glucuronic acid

Future Directions and Emerging Research Avenues for 4 1 Methylpyrrolidin 3 Yl Pyridine Research

Development of Novel Derivatization Strategies for Enhanced Selectivity

The development of novel analogs of 4-(1-Methylpyrrolidin-3-yl)pyridine is a critical step toward enhancing its selectivity for specific biological targets, such as different subtypes of nAChRs. Research on similar pyridine (B92270) and pyrrolidine-containing compounds has demonstrated that minor structural modifications can lead to significant changes in binding affinity and functional activity. nih.govnih.govnih.gov

Future derivatization strategies could focus on several key areas:

Substitution on the Pyridine Ring : Introducing various substituents (e.g., halogens, methoxy (B1213986) groups) at different positions on the pyridine ring can alter the electronic properties and steric profile of the molecule. nih.gov This can influence interactions with specific amino acid residues within a receptor's binding pocket, thereby tuning selectivity. For instance, studies on epibatidine (B1211577) analogs showed that substitutions on the pyridyl ring significantly affected nAChR binding affinity. nih.gov

Modification of the Pyrrolidine (B122466) Ring : Altering the pyrrolidine scaffold, for example, through N-demethylation or the introduction of different alkyl groups, could impact the compound's affinity and efficacy. lookchem.com Structure-activity relationship (SAR) studies on related compounds have shown that the N-methyl group on the pyrrolidine ring is important for high-affinity binding at certain nAChR subtypes. acs.org

Stereochemistry : The pyrrolidine ring contains a chiral center. Synthesizing and testing individual enantiomers is crucial, as biological activity is often stereospecific. In many classes of compounds, one enantiomer is significantly more potent or has a different pharmacological profile than the other. nih.gov

Table 1: Potential Derivatization Strategies for this compound

Modification AreaStrategyAnticipated OutcomeRationale Based on Analogous Compounds
Pyridine RingIntroduce electron-withdrawing or -donating groupsModulate binding affinity and subtype selectivity (e.g., for α4β2 vs. α7 nAChRs)SAR studies on pyridine derivatives show that electronic properties influence biological activity. nih.gov
Pyrrolidine RingVary the N-alkyl substituentAlter potency and metabolic stabilityResearch on pyrovalerone analogs indicates the importance of the aminopentanophenone core for transporter inhibition. nih.gov
Overall StructureSynthesize and separate enantiomersIdentify the more active stereoisomer and reduce potential off-target effectsThe S-enantiomer of pyrovalerone was found to be the most biologically active. nih.gov
LinkerBioisosteric replacement of the direct bondImprove pharmacokinetic properties and explore different binding orientationsAnalogs of MTEP with different linkers showed significantly higher potency as mGluR5 antagonists. ebi.ac.uk

Exploration of Unexplored Biological Targets and Pathways

While the primary expected targets for this compound are nAChRs, the pyridine and pyrrolidine scaffolds are considered "privileged structures" in medicinal chemistry, appearing in ligands for a wide array of biological targets. nih.govresearchgate.net Future research should therefore extend beyond nicotinic receptors to uncover novel mechanisms of action and therapeutic applications.

Promising avenues for exploration include:

Other Neurotransmitter Receptors : Screening against other ligand-gated ion channels and G-protein coupled receptors is warranted. For example, pyridine derivatives have been developed as potent modulators of muscarinic acetylcholine (B1216132) receptors (M4) and metabotropic glutamate (B1630785) receptors (mGluR5). ebi.ac.uknih.gov

Monoamine Transporters : The structural similarity to compounds like pyrovalerone suggests potential activity at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), or serotonin (B10506) transporter (SERT). nih.gov

Enzyme Inhibition : Pyrrolidine derivatives have been identified as inhibitors of enzymes such as dipeptidyl peptidase IV (DPP-4). nih.gov Screening against various enzyme families, particularly kinases, could reveal unexpected activities. mdpi.com

A systematic approach to this exploration can be achieved through in silico target fishing, which uses computational methods to predict potential protein targets for a small molecule based on its structure. mdpi.com This can help prioritize experimental screening efforts and rapidly identify novel biological activities. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov These technologies can be powerfully applied to the this compound scaffold.

Key applications include:

De Novo Design : Generative AI models can design novel molecules from scratch that incorporate the this compound core but are optimized for specific properties like high target affinity, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. nih.govresearchgate.net

Predictive Modeling : ML algorithms can be trained on existing data from similar compounds to build quantitative structure-activity relationship (QSAR) models. acs.orgnih.gov These models can predict the biological activity of newly designed virtual compounds, allowing researchers to prioritize the synthesis of only the most promising candidates. nih.govblogspot.com

ADME/PK Prediction : Early prediction of pharmacokinetic (PK) properties is crucial for successful drug development. ML models can effectively forecast properties like solubility, permeability, and metabolic stability, helping to guide the lead optimization process. nih.gov

Table 2: AI and Machine Learning Applications in this compound Research

AI/ML ApplicationDescriptionPotential Impact on Research
Generative ChemistryUses deep learning models to generate novel chemical structures with predefined desired properties. researchgate.netRapidly explores a vast chemical space around the core scaffold to identify molecules with superior potency and selectivity.
QSAR ModelingDevelops mathematical models relating chemical structure to biological activity. acs.orgnih.govPrioritizes synthetic targets by predicting the activity of virtual compounds, reducing time and cost.
ADME/PK ModelingPredicts the absorption, distribution, metabolism, and excretion properties of compounds. nih.govEnables early-stage optimization of drug-like properties, increasing the probability of clinical success.
Target FishingEmploys computational methods to identify potential biological targets for a given molecule. mdpi.comUncovers novel mechanisms of action and opportunities for drug repurposing.

Advances in High-Throughput Screening and Lead Optimization Methodologies

To efficiently test the derivatives generated and validate computational predictions, advanced screening and optimization methods are essential. High-throughput screening (HTS) allows for the rapid evaluation of thousands of compounds, significantly accelerating the identification of promising leads. mdpi.com

Future research on this compound would benefit from:

Automated HTS Assays : Developing and implementing automated HTS assays for the identified primary and secondary biological targets. mdpi.comspringernature.com This could include fluorescence-based assays or cell viability assays to measure functional activity in a high-throughput manner. springernature.com

Label-Free Detection Technologies : The use of advanced mass spectrometry (MS) techniques for HTS offers a powerful, label-free approach. embopress.org Affinity selection mass spectrometry, for instance, can rapidly screen compound libraries against a target protein to identify binders directly from complex mixtures. embopress.org This method is particularly useful for novel targets where specific reporter assays have not yet been developed.

Screening in Complex Systems : Moving beyond simple biochemical assays to screen compounds in more physiologically relevant environments, such as reconstituted multiprotein complexes or cellular models. embopress.orgnih.gov This provides more meaningful data on how a compound behaves in a biological system.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-(1-Methylpyrrolidin-3-yl)pyridine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Multi-step synthesis is typically required, leveraging nucleophilic substitution or coupling reactions. For example, pyrrolidine ring formation via cyclization of precursors under basic conditions (e.g., NaOH in dichloromethane) can be adapted from analogous pyridine-pyrrolidine hybrids . Catalytic systems (e.g., palladium or copper) in solvents like DMF or toluene under inert atmospheres enhance cross-coupling efficiency . Reaction optimization should include temperature control (e.g., 60–80°C) and purification via column chromatography to isolate intermediates.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments and confirms substitution patterns (e.g., methylpyrrolidine and pyridine ring integration) .
  • IR Spectroscopy : Identifies functional groups (e.g., C-N stretches in pyrrolidine at ~1,100 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., M.W. ~204.27 g/mol) and fragmentation patterns .
  • Elemental Analysis : Ensures purity (>95%) by matching calculated vs. observed C/H/N ratios.

Q. What in vitro models are suitable for initial pharmacological screening of this compound?

  • Methodological Answer : Cell-based assays using HEK293 (for receptor modulation) or HeLa (anticancer activity) are standard. Protocols from antiviral studies on similar pyridine derivatives recommend dose-response curves (0.1–100 µM) over 48–72 hours, with IC50 calculations via MTT assays . Include positive controls (e.g., remdesivir for antiviral screens) and validate cytotoxicity in parallel using primary cells.

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives across assays be resolved?

  • Methodological Answer : Contradictions often arise from assay-specific variables (e.g., solvent DMSO concentration, cell line variability). Mitigation strategies include:

  • Orthogonal Assays : Confirm antiviral activity via plaque reduction and polymerase inhibition assays .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methylpyrrolidine vs. piperidine) to isolate pharmacophores .
  • Meta-Analysis : Compare data across studies with standardized protocols (e.g., fixed incubation times) .

Q. What computational approaches predict the binding affinity of this compound with target enzymes (e.g., viral polymerases)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., SARS-CoV-2 RdRp) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
  • QSAR Models : Train algorithms on datasets of pyridine derivatives with known IC50 values to predict bioactivity .

Q. How can bioavailability challenges for this compound be addressed in preclinical development?

  • Methodological Answer :

  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl) to reduce logP (target <3) and enhance solubility .
  • Nanoparticle Formulations : Encapsulate the compound in PLGA nanoparticles (size ~150 nm) to improve plasma half-life .
  • Permeability Assays : Use Caco-2 monolayers to assess intestinal absorption and P-glycoprotein efflux ratios .

Data Analysis and Optimization

Q. What statistical methods are recommended for analyzing dose-response data in high-throughput screens?

  • Methodological Answer :

  • Four-Parameter Logistic (4PL) Regression : Fits sigmoidal curves to calculate EC50/IC50 values (GraphPad Prism).
  • Z’-Factor Analysis : Evaluates assay robustness (Z’ >0.5 indicates high reliability) .
  • False Discovery Rate (FDR) Correction : Adjust p-values using Benjamini-Hochberg method for multiplexed screens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.